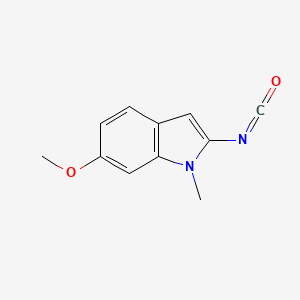
(3,3-Dimethyl-1,4-dioxan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethyl-1,4-dioxan-2-yl)methanol is an organic compound with the molecular formula C7H14O3 It is a derivative of dioxane, characterized by the presence of a methanol group attached to the dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol typically involves the reaction of 3,3-dimethyl-1,4-dioxane with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions, such as temperature, pH, and the choice of catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product of high purity suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethyl-1,4-dioxan-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
(3,3-Dimethyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol: This compound has a thiol group instead of a methanol group.
(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol: This compound has an ethanol group instead of a methanol group.
Uniqueness
(3,3-Dimethyl-1,4-dioxan-2-yl)methanol is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methanol group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H14O3 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
(3,3-dimethyl-1,4-dioxan-2-yl)methanol |
InChI |
InChI=1S/C7H14O3/c1-7(2)6(5-8)9-3-4-10-7/h6,8H,3-5H2,1-2H3 |
Clé InChI |
OHFUDJHDLYZSRP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OCCO1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)
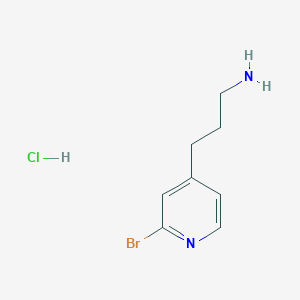


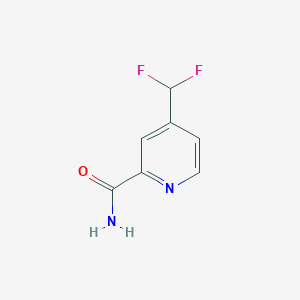
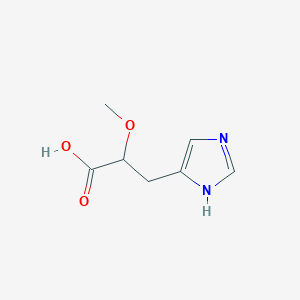
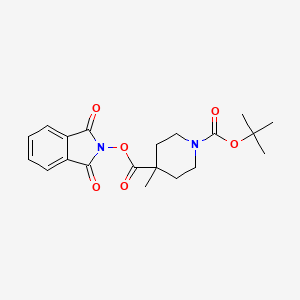

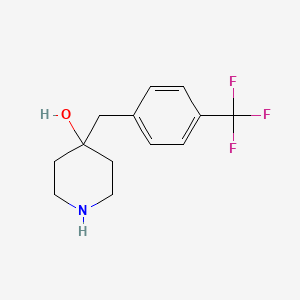
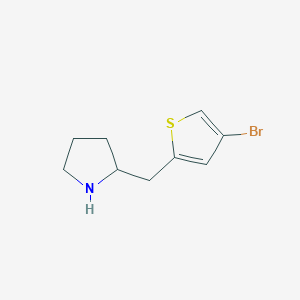
![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
